5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxymethyl group, and a tetrazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the 2,4-dichloro substituents.
Construction of the tetrazatricyclo framework: This is achieved through a series of cyclization reactions, often involving the use of azides and nitriles under specific conditions.
Introduction of the methoxymethyl and methyl groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.
Scientific Research Applications
5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism by which 5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one lies in its combination of structural features, which may confer specific properties not found in other similar compounds
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S/c1-8-5-9(7-25-2)13-14-15(26-16(13)20-8)17(24)23(22-21-14)12-4-3-10(18)6-11(12)19/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXAIHVOJFMPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=C(C=C(C=C4)Cl)Cl)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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